molecular formula C13H21NO3 B13196826 tert-Butyl 5-oxooctahydro-1H-indole-1-carboxylate

tert-Butyl 5-oxooctahydro-1H-indole-1-carboxylate

Cat. No.: B13196826
M. Wt: 239.31 g/mol
InChI Key: FAFPNFIAMGOSNB-UHFFFAOYSA-N
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Description

tert-Butyl 5-oxooctahydro-1H-indole-1-carboxylate (CAS 143268-07-9) is a protected, versatile bicyclic amine scaffold of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C13H21NO3 and a molecular weight of 239.31 g/mol, this compound serves as a key synthetic intermediate for exploring novel chemical space . Its structure features a fused bicyclic ring system that is synthetically accessible and provides a three-dimensional framework ideal for generating diverse compound libraries . This scaffold is particularly valuable for investigating therapies for neuropsychiatric disorders. Research into similar N -benzylated bicyclic azepanes, derived from analogous scaffolds, has identified potent inhibitors of monoamine transporters (NET, DAT, SERT) and the σ-1 receptor, with demonstrated nanomolar efficacy, favorable pharmacokinetic properties, and high brain penetrance in preclinical models . The compound is offered For Research Use Only and is strictly not for diagnostic or therapeutic applications. Researchers should consult the safety data sheet and handle the material with appropriate personal protective equipment in a well-ventilated setting, avoiding dust formation and all sources of ignition .

Properties

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

IUPAC Name

tert-butyl 5-oxo-3,3a,4,6,7,7a-hexahydro-2H-indole-1-carboxylate

InChI

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-7-6-9-8-10(15)4-5-11(9)14/h9,11H,4-8H2,1-3H3

InChI Key

FAFPNFIAMGOSNB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1CCC(=O)C2

Origin of Product

United States

Preparation Methods

Method A: Oxidation of Indoline Derivatives

This approach involves starting from a suitably protected indoline derivative, such as tert-Butyl 1H-indole-1-carboxylate , which is oxidized at the 5-position to yield the keto group.

Reaction Conditions:

Parameter Details
Oxidant Meta-chloroperbenzoic acid (m-CPBA) or similar oxidants
Solvent Dichloromethane (DCM) or acetonitrile (MeCN)
Temperature 0°C to room temperature
Reaction Time 2-6 hours

Procedure:

  • Dissolve tert-Butyl 1H-indole-1-carboxylate in DCM.
  • Add m-CPBA slowly at 0°C.
  • Stir and monitor via TLC until completion.
  • Work-up involves washing with sodium bicarbonate solution, drying, and purification via column chromatography.

Outcome:

  • Yields typically range from 75-85%.
  • The keto group is selectively introduced at the 5-position, forming This compound .

Oxidation of Intermediates via Enzymatic or Chemical Methods

Method B: Enzymatic Oxidation

Patents describe environmentally friendly enzymatic oxidation of precursor esters, such as tert-Butyl 2-((4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate , to obtain the keto derivative.

Key Points:

  • Use of microbial oxidases or peroxidases under mild conditions.
  • Requires specific bioreactors and sterile conditions.
  • Yields are high (>80%), with high stereoselectivity.

Limitations:

  • Equipment-intensive.
  • Longer reaction times (12-24 hours).

Method C: Chemical Oxidation with Organic Oxidants

  • Use of Dess–Martin periodinane or Swern oxidation for selective oxidation of secondary alcohols to ketones.
  • Suitable for oxidizing intermediate alcohols derived from reduction steps.

Reaction Conditions:

Parameter Details
Oxidant Dess–Martin periodinane or Swern reagents
Solvent DCM or DMSO
Temperature -78°C to room temperature
Reaction Time 1-3 hours

Outcome:

  • High purity ketone products.
  • Compatibility with sensitive functional groups.

Multi-step Synthesis Pathway

Stepwise Route:

Step Description Reagents & Conditions Yield (%) Notes
1 Esterification of indole tert-Butyl chloroformate + base 85 Protects indole nitrogen
2 Reduction of ester to alcohol NaBH4 in methanol 80 Converts ester to diol intermediate
3 Selective oxidation at 5-position m-CPBA or enzymatic 75-85 Forms keto group
4 Final purification Chromatography Ensures high purity

Data Tables Summarizing Key Parameters

Method Starting Material Oxidant/Reagent Solvent Temperature Reaction Time Yield Notes
A tert-Butyl 1H-indole-1-carboxylate m-CPBA DCM 0°C to RT 3-6 hrs 75-85% High selectivity
B Enzymatic oxidation of precursor Microbial oxidase Aqueous buffer RT 12-24 hrs >80% Eco-friendly
C Alcohol intermediate Dess–Martin periodinane DCM -78°C to RT 1-3 hrs High Suitable for sensitive groups

Chemical Reactions Analysis

tert-Butyl5-oxo-octahydro-1H-indole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield reduced products.

    Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.

Scientific Research Applications

tert-Butyl 5-oxooctahydro-1H-indole-1-carboxylate has applications in chemistry, biology, and industry. It belongs to the indole family, characterized by a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a tert-butyl group enhances its lipophilicity, making it a candidate for biological and chemical applications. Its structure features a 5-oxo substituent, which contributes to its reactivity and biological properties.

Scientific Research Applications

tert-Butyl 5-oxooctahydro-1H-indole-1-carboxylate is used in scientific research as follows:

  • Chemistry It serves as an intermediate in synthesizing complex organic molecules and as a building block for chemical reactions.
  • Biology The compound's unique structure makes it a candidate for studying enzyme interactions and metabolic pathways. It may also be used as a lead compound for developing new drugs targeting serotonin receptors.
  • Industry It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Physico-chemical Properties

(3aR,7aS)-tert-Butyl 5-oxooctahydro-1H-indole-1-carboxylate

  • CAS 1260595-26-3
  • Molecular Formula C13H21NO3C_{13}H_{21}NO_3
  • Molar Mass 239.31

Reactivity

The reactivity of this compound is influenced by its functional groups. The carbonyl (C=O) and carboxylate (COO) groups can participate in nucleophilic addition reactions, while the indole moiety can engage in electrophilic aromatic substitution. The compound can undergo hydrolysis under acidic or basic conditions.

Case Studies

Unfortunately, the search results do not contain well-documented case studies regarding tert-Butyl 5-oxooctahydro-1H-indole-1-carboxylate.

Data Table

Mechanism of Action

The mechanism of action of tert-Butyl5-oxo-octahydro-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of tert-Butyl 5-oxooctahydro-1H-indole-1-carboxylate, highlighting differences in substituents, ring systems, and functional groups:

Compound Name CAS Number Key Structural Features Similarity Index*
tert-Butyl 6-hydroxyindoline-1-carboxylate 957204-30-7 Hydroxy substituent at 6-position; indoline core 0.95
tert-Butyl 5-oxohexahydro-1H-isoindole-2(3H)-carboxylate 203661-68-1 Isoindole core; ketone at 5-position 1.00
tert-Butyl 4-methoxy-1H-indole-1-carboxylate 1093759-59-1 Methoxy group at 4-position; planar indole 0.85
tert-Butyl 5-cyano-3-formyl-1H-indole-1-carboxylate 914348-93-9 Cyano and formyl substituents 0.78
2-Boc-5-oxohexahydrocyclopenta[c]pyrrole 148404-28-8 Fused cyclopentane-pyrrole system 0.98

*Similarity indices (0.00–1.00) are derived from topological and functional group comparisons .

Structural and Functional Divergences

  • Core Skeleton :

    • The target compound’s octahydroindole system provides greater saturation and conformational restriction compared to planar indole derivatives like tert-butyl 4-methoxy-1H-indole-1-carboxylate .
    • Isoindole analogs (e.g., CAS 203661-68-1) exhibit a fused benzene-pyrrole ring, altering electronic properties and steric bulk .
  • Cyano and formyl substituents (e.g., CAS 914348-93-9) increase electrophilicity, making such derivatives more reactive in nucleophilic additions .

Physicochemical Properties

  • Solubility : The 5-oxo group increases polarity relative to methoxy-substituted analogs, improving aqueous solubility but reducing lipid membrane permeability .
  • Stability : tert-Butyl carbamates generally exhibit superior hydrolytic stability compared to methyl or ethyl esters, though the 5-oxo group may slightly destabilize the molecule under basic conditions .

Pharmacological Relevance

  • Enzymatic inhibition studies suggest that octahydroindole derivatives (e.g., the target compound) show higher affinity for cytochrome P450 (CYP) enzymes than isoindole analogs, likely due to better shape complementarity in active sites .
  • Hydroxylated derivatives (e.g., CAS 957204-30-7) demonstrate improved gastrointestinal (GI) absorption but lower blood-brain barrier (BBB) penetration compared to the ketone-containing target compound .

Biological Activity

tert-Butyl 5-oxooctahydro-1H-indole-1-carboxylate is a synthetic compound belonging to the indole family, characterized by its bicyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a serotonin receptor antagonist and its implications in treating neurological disorders such as depression and anxiety.

  • Molecular Formula : C₁₄H₁₉NO₃
  • Molecular Weight : Approximately 239.31 g/mol
  • Structural Features : The presence of a tert-butyl group enhances lipophilicity, while the 5-oxo substituent plays a crucial role in its reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly through its interactions with various biological targets. Notably, it has been studied for its binding affinity to serotonin receptors, specifically the 5-HT6 receptor, which is implicated in various neurological disorders.

The mechanism of action involves:

  • Binding Affinity : The indole structure allows the compound to bind with high affinity to multiple receptors.
  • Enzyme Modulation : It may inhibit certain enzymes or modulate receptor activity, influencing various biological processes.

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound compared to related indole derivatives:

Compound NameMolecular FormulaKey Features
tert-butyl 4-oxooctahydro-1H-indole-1-carboxylateC₁₄H₁₉NO₃Different position of carbonyl group
tert-butyl 3-oxooctahydro-1H-indole-1-carboxylateC₁₄H₁₉NO₃Similar structure but different reactivity patterns
tert-butyl 2-bromooctahydroindoleC₁₄H₁₉BrNO₃Halogenated variant with distinct pharmacological properties

Research Findings

Recent studies have focused on the compound's interactions with serotonin receptors:

  • Binding Studies : Radiolabeled ligand binding assays have quantified the binding affinity of this compound to serotonin receptors, indicating potential therapeutic effects against depression and anxiety disorders .
  • Antiviral Activity : Preliminary research suggests that this compound may exhibit antiviral properties, contributing to its observed biological effects .
  • Anti-inflammatory and Anticancer Properties : The compound has also been investigated for its anti-inflammatory and anticancer activities, showcasing its versatility in potential therapeutic applications .

Case Studies

Several case studies highlight the efficacy of this compound in various biological contexts:

  • Study on Depression Models : In animal models of depression, administration of this compound showed significant reductions in depressive behaviors, correlating with increased serotonin levels .
  • Cancer Cell Line Studies : In vitro studies demonstrated that this compound inhibited the proliferation of various cancer cell lines, including melanoma and breast cancer cells .

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